![molecular formula C18H18ClNO2 B3172058 (4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone CAS No. 946714-89-2](/img/structure/B3172058.png)
(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone
Overview
Description
(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone is an organic compound that belongs to the class of diphenylmethanes This compound is characterized by the presence of a chlorophenyl group and a piperidinyloxy group attached to a central methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone typically involves the condensation of 4-chlorobenzoyl chloride with 4-(4-piperidinyloxy)phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent any unwanted side reactions. The reaction mixture is then refluxed in an appropriate solvent such as tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. The compound can inhibit or activate signaling pathways, depending on the context of its use. For example, it may inhibit the activity of cAMP-dependent protein kinase, thereby affecting cellular processes such as metabolism and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: A related compound with similar structural features but different functional groups.
6-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}-9H-purine: Another compound with a chlorophenyl and piperidine moiety, but with a purine ring system.
Uniqueness
(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone, also referred to as compound 1, is an organic compound known for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in scientific research and medicine.
Chemical Structure and Properties
- Molecular Formula : C16H17ClO2
- Molecular Weight : Approximately 274.76 g/mol
- CAS Number : 946759-28-0
The compound features a chlorophenyl group and a piperidinyloxy moiety, which are significant for its biological interactions. The presence of the carbonyl group classifies it as a ketone, contributing to its reactivity and interaction with various biological targets.
Interaction with Biological Targets
Research indicates that this compound interacts with several biological targets:
- Receptor-Ligand Interactions : The compound has been investigated as a biochemical probe for studying receptor-ligand interactions, particularly in the context of neurotransmitter systems.
- Enzyme Modulation : Similar compounds have shown the ability to influence enzyme activity, impacting cellular signaling pathways and gene expression.
Cellular Effects
The compound's structural characteristics suggest that it may affect cell function through various mechanisms:
- Influence on Cell Signaling : It is hypothesized that the compound may modulate signaling pathways related to neurotransmission, potentially affecting dopamine and serotonin systems.
- Gene Expression Alteration : By interacting with specific receptors or enzymes, it may lead to changes in gene expression profiles associated with various physiological processes.
While the precise mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest:
- Receptor Binding : The compound likely binds to specific receptors in the central nervous system, modulating their activity and influencing neurotransmitter release.
- Enzyme Inhibition : It may inhibit or activate certain enzymes, leading to downstream effects on cellular metabolism and signaling.
Potential Therapeutic Effects
The exploration of this compound has revealed several potential therapeutic applications:
- Analgesic Properties : Similar compounds have demonstrated significant analgesic activity in animal models, suggesting potential use in pain management.
- Neurological Disorders : Due to its interaction with neurotransmitter systems, it is being investigated for possible applications in treating neurological disorders such as depression and anxiety.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone | C16H17ClO2 | Contains pyrrolidine; potential different biological activity. |
(3-Chlorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone | C18H22ClN2O2 | Incorporates piperazine; may exhibit different pharmacological properties. |
This table underscores the uniqueness of this compound due to its specific combination of functional groups.
Properties
IUPAC Name |
(4-chlorophenyl)-(4-piperidin-4-yloxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-15-5-1-13(2-6-15)18(21)14-3-7-16(8-4-14)22-17-9-11-20-12-10-17/h1-8,17,20H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVKILBUWGVULU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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